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Compound of Interest

Isoquinolin-6-ylboronic acid
Compound Name:
hydrochloride

Cat. No.: B1400871

An In-Depth Technical Guide to Isoquinolin-6-ylboronic acid hydrochloride: Structure,
Properties, and Applications

Introduction

Within the landscape of medicinal chemistry, the isoquinoline scaffold is recognized as a
"privileged structure"—a molecular framework that is capable of binding to multiple biological
targets with high affinity.[1][2][3] This structural motif is a cornerstone in a wide array of
pharmaceuticals, demonstrating activities across therapeutic areas including oncology,
infectious diseases, and neurology.[1][2] Concurrently, the field of synthetic organic chemistry
has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, among
which the Suzuki-Miyaura reaction is preeminent for its robustness and functional group
tolerance.[4][5] This reaction critically relies on organoboron compounds, particularly boronic
acids, as key coupling partners.[6]

Isoquinolin-6-ylboronic acid hydrochloride emerges at the intersection of these two vital
areas. It is a bifunctional reagent that provides chemists with a direct and versatile tool to
incorporate the valuable isoquinoline core into complex molecular architectures. As a stable,
crystalline solid, this hydrochloride salt offers superior handling and storage properties
compared to the free boronic acid, making it an indispensable building block for researchers,
scientists, and drug development professionals. This guide provides a senior-level technical
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overview of its structure, properties, core applications, and best practices for its use in a
research setting.

Chapter 1: Molecular Profile and Physicochemical
Properties

A precise understanding of a reagent's chemical and physical properties is fundamental to its
effective application. Isoquinolin-6-ylboronic acid hydrochloride is primarily available as a
hydrated salt, which influences its molecular weight and solubility characteristics.

Chemical Structure and Formula

The compound consists of an isoquinoline ring system functionalized with a boronic acid group
(-B(OH)z2) at the 6-position. The basic nitrogen atom of the isoquinoline ring is protonated and
forms a salt with a chloride anion.

Chemical Name: Isoquinolin-6-ylboronic acid hydrochloride

Synonyms: 6-Isoquinolineboronic acid hydrochloride

CAS Number: 1236031-63-2[7]

Molecular Formula (Anhydrous): CoHsBNO2-HCI[7]

Molecular Formula (Pentahydrate): CoHoBCINO:2 - 5H20[8]

Caption: Chemical structure and basic properties of Isoquinolin-6-ylboronic acid
hydrochloride.

Physicochemical Data

The properties of this reagent are critical for designing experimental conditions, including
solvent selection and reaction stoichiometry. The data presented below is consolidated from
leading chemical suppliers.
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Property Value Source

CAS Number 1236031-63-2 Synthonix[7], Sigma-Aldrich[8]
Molecular Formula CoHsBNO2-HCI Synthonix[7]

Molecular Weight 209.44 g/mol (anhydrous) Synthonix[7]

Molecular Weight 299.51 g/mol (pentahydrate) Sigma-Aldrich[8]

Appearance Solid Sigma-Aldrich[8]

Purity Typically 297% Synthonix[7]

MKNBRFWRIQVMGU- _
INChl Key Synthonix[7]
UHFFFAOYSA-N

SMILES clncc2c(cl)cc(cc2)B(0)0.Cl Synthonix[7]

Expert Insight: The presence of the hydrochloride salt significantly enhances the compound's
bench-top stability. Boronic acids are susceptible to dehydration to form cyclic boroxine
anhydrides and protodeboronation under certain conditions.[4] The salt form mitigates these
degradation pathways. When using the hydrated form, it is crucial to account for the mass of
water to ensure accurate stoichiometry in reactions.

Chapter 2: Synthesis and Purification

While Isoquinolin-6-ylboronic acid hydrochloride is commercially available, understanding
its synthesis provides valuable context for its reactivity and potential impurities. The synthesis
of aryl boronic acids typically involves the conversion of an aryl halide into an organometallic
intermediate, which is then quenched with a boron electrophile.

General Synthetic Strategy

The most common laboratory-scale synthesis involves a halogen-metal exchange followed by
electrophilic trapping.

Caption: Conceptual workflow for the synthesis of an aryl boronic acid hydrochloride.

Causality in Experimental Choices:
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o Halogen-Metal Exchange: This step transforms the relatively unreactive C-Br bond into a
highly nucleophilic C-Li or C-Mg bond. The reaction is typically performed at low
temperatures (e.g., -78 °C) to prevent side reactions with other electrophilic sites on the

isoquinoline ring.

» Electrophilic Quench: Trialkyl borates are used as the boron source. The boron atom is
electrophilic and readily attacked by the organometallic intermediate.

o Acidic Workup: The initial product is a boronate ester. Hydrolysis under acidic conditions
(using HCI) serves two purposes: it cleaves the ester to yield the free boronic acid, and it
protonates the basic isoquinoline nitrogen to form the final hydrochloride salt, which often
aids in purification by crystallization.

Chapter 3: Core Application: The Suzuki-Miyaura
Cross-Coupling Reaction

The paramount application of Isoquinolin-6-ylboronic acid hydrochloride is as a coupling
partner in the Suzuki-Miyaura reaction to form C-C bonds.[4][5] This reaction is a cornerstone
of modern synthetic chemistry due to its mild conditions and broad substrate scope.[9]

The Catalytic Cycle

The reaction is catalyzed by a Palladium(0) complex and requires a base to activate the
boronic acid. The generally accepted mechanism proceeds through three key stages.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights:
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» Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R*-X) bond, forming
a Pd(ll) intermediate. This is often the rate-limiting step.

e Transmetalation: The organic group (R?) is transferred from the boron atom to the palladium
center. This crucial step requires activation of the boronic acid by a base to form a more
nucleophilic "ate" complex (e.g., [R-B(OH)s]~), which facilitates the transfer.[5][6] The choice
of base is critical and must be strong enough to form the ate complex but not so strong as to
cause undesired side reactions.

e Reductive Elimination: The two coupled organic fragments (R* and R?) are eliminated from
the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to
continue the cycle.

Representative Experimental Protocol

This protocol describes a general procedure for coupling Isoquinolin-6-ylboronic acid
hydrochloride with an aryl bromide.

Self-Validating System: This protocol incorporates steps for ensuring reaction completion and
verifying product identity, which are essential for trustworthiness.

o Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or
Nitrogen), combine the aryl bromide (1.0 eq.), Isoquinolin-6-ylboronic acid hydrochloride
(1.2-1.5 eq.), and a suitable base (e.g., K2COs, Cs2C0Os3, or KsPOa4, 2.0-3.0 eq.).

o Rationale: An excess of the boronic acid is often used to drive the reaction to completion.
The choice of base depends on the substrate's sensitivity; KsPOa is a strong, non-
nucleophilic base suitable for many systems.[9]

o Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPhs)4, 1-5 mol%) and/or a
combination of a palladium source (e.g., Pdz(dba)s) and a phosphine ligand (e.g., SPhos,
XPhos).

o Rationale: The ligand stabilizes the palladium catalyst, prevents its precipitation as
palladium black, and modulates its reactivity to promote the desired catalytic cycle.
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e Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent
and water (e.g., Dioxane/Hz20, Toluene/H20, or DME/H20).

o Rationale: The water is essential for dissolving the inorganic base and facilitating the
formation of the boronate "ate" complex. The organic solvent solubilizes the organic
reactants and catalyst. Degassing is critical to remove oxygen, which can oxidize and
deactivate the Pd(0) catalyst.

o Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110
°C) with vigorous stirring.

e Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by thin-layer
chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the
starting aryl bromide is consumed.

o Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with
an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic
salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

o Characterization (Self-Validation): Purify the crude product by flash column chromatography
on silica gel. Characterize the final product by NMR spectroscopy (*H and 13C) and mass
spectrometry to confirm its identity and purity.

Chapter 4: Significance in Medicinal Chemistry and
Drug Discovery

The isoquinoline nucleus is a key pharmacophore in numerous FDA-approved drugs. Its rigid,
planar structure and hydrogen-bonding capabilities allow it to interact effectively with biological
macromolecules.

Isoquinolin-6-ylboronic acid hydrochloride provides a direct entry point for incorporating this
privileged scaffold into new chemical entities (NCEs). Drug discovery programs often rely on
the rapid synthesis of compound libraries for high-throughput screening. This reagent is an
ideal building block for such endeavors.
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Caption: Use of Isoquinolin-6-ylboronic acid hydrochloride in a drug discovery workflow.

Chapter 5: Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the reagent's integrity and ensuring
laboratory safety.
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Safety and Hazard Information

Based on available Safety Data Sheets (SDS), the compound is classified with the following

hazards:

Signal Word: Danger|[8]

Hazard Statements:

o H301: Toxic if swallowed.[8]

o H318: Causes serious eye damage.[8]

Precautionary Statements:

o P264: Wash skin thoroughly after handling.

o P280: Wear protective gloves/eye protection/face protection.[10]

o P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

o P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage Protocol

Handling: Always handle in a well-ventilated fume hood.[10] Wear appropriate Personal
Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant
gloves.[11] Avoid inhalation of dust and prevent contact with skin and eyes.[10]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]
Recommended storage temperatures are often refrigerated (2-8°C) or frozen (-20°C) to
maximize shelf life.[10] It is crucial to protect the compound from moisture to prevent
hydrolysis and degradation.[10]

Conclusion

Isoquinolin-6-ylboronic acid hydrochloride is a high-value, versatile chemical reagent that

serves as a critical bridge between the foundational importance of the isoquinoline scaffold and
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the synthetic power of palladium-catalyzed cross-coupling. Its stability as a hydrochloride salt,
combined with its reactivity in the Suzuki-Miyaura reaction, makes it an indispensable tool for
chemists engaged in the synthesis of complex organic molecules. For professionals in drug
discovery, it represents a key building block for the efficient generation of novel compounds
with therapeutic potential. A thorough understanding of its properties, reaction mechanisms,
and handling requirements, as detailed in this guide, is essential for leveraging its full synthetic
utility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1400871?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1400871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

